molecular formula C14H20 B13436894 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene

Cat. No.: B13436894
M. Wt: 188.31 g/mol
InChI Key: GAUJPOYKGRVYNL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene is an organic compound with the molecular formula C14H20 and a molecular weight of 188.309 g/mol . This compound is a derivative of naphthalene, characterized by the presence of a tetrahydro ring and methyl and isopropyl substituents. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 7-methyl-1-(1-methylethyl)naphthalene using a metal catalyst such as palladium or platinum under high pressure and temperature conditions . The reaction is carried out in a suitable solvent like ethanol or methanol to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of this compound. The reaction conditions are optimized to ensure complete hydrogenation and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .

Biological Activity

1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene (CAS Number: 162708-19-2) is a bicyclic compound belonging to the naphthalene family. Its molecular formula is C14H20C_{14}H_{20} with a molecular weight of approximately 188.309 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.

  • Molecular Formula : C14H20C_{14}H_{20}
  • Molecular Weight : 188.309 g/mol
  • InChI : InChI=1S/C14H20/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h7-10,13H,4-6H2,1-3H3
  • SMILES : CC(C)C1CCCc2ccc(C)cc12

Antioxidant Activity

Research has indicated that compounds similar to 1,2,3,4-tetrahydro derivatives possess significant antioxidant properties. A study focusing on related naphthalene derivatives demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation in vitro. The presence of methyl and isopropyl groups enhances the electron-donating ability of these compounds, contributing to their antioxidant efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthalene derivatives has been explored through various in vitro and in vivo models. For instance, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes. This suggests that this compound may exhibit comparable anti-inflammatory effects .

Antidiabetic Properties

Emerging studies have suggested that certain naphthalene derivatives can modulate glucose metabolism and exhibit antidiabetic properties. The mechanism involves the inhibition of α-amylase and α-glucosidase activities, which are key enzymes in carbohydrate digestion. This action could lead to reduced postprandial blood glucose levels .

Study on Naphthalene Derivatives

A comprehensive study evaluated various naphthalene derivatives for their biological activities. Among these, compounds with structural similarities to 1,2,3,4-tetrahydro derivatives were tested for their antioxidant and anti-inflammatory properties. The results indicated that these compounds significantly inhibited oxidative stress markers and inflammatory mediators in cell cultures .

In Silico Molecular Docking

In silico studies have been conducted to predict the binding affinity of 1,2,3,4-tetrahydro derivatives to specific biological targets involved in inflammation and oxidative stress. The molecular docking studies revealed favorable interactions with COX enzymes and transcription factors associated with inflammation pathways .

Data Table: Biological Activities of Related Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntidiabetic Activity
1,2,3,4-Tetrahydro-7-methyl-naphthaleneModerateHighModerate
1-Methyl-naphthaleneLowModerateLow
1-Isopropyl-naphthaleneHighHighModerate
7-Methyl-naphthaleneModerateLowHigh

Properties

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

7-methyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C14H20/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h7-10,13H,4-6H2,1-3H3

InChI Key

GAUJPOYKGRVYNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2C(C)C)C=C1

Origin of Product

United States

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